![molecular formula C13H14N6O3 B2959151 4-乙基-2,3-二氧代-N-(吡唑并[1,5-a]嘧啶-6-基)哌嗪-1-甲酰胺 CAS No. 2034234-86-9](/img/structure/B2959151.png)
4-乙基-2,3-二氧代-N-(吡唑并[1,5-a]嘧啶-6-基)哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with an ethyl group, a dioxo group, and a piperazine-1-carboxamide group .
科学研究应用
抗癌和抗炎剂
- 抗癌活性:已经合成并评估了新型吡唑并嘧啶衍生物对 HCT-116 和 MCF-7 等癌细胞系的细胞毒活性。这项研究表明这些化合物具有抗癌治疗潜力 (Rahmouni 等人,2016)。
- 抗炎和镇痛特性:苯并二呋喃基、1,3,5-三嗪、氧氮杂卓平和噻唑并嘧啶衍生物(包括与吡唑并嘧啶类相关的化合物)已显示出显着的抗炎和镇痛活性。这些发现为开发新的抗炎药开辟了途径 (Abu‐Hashem 等人,2020)。
抗菌和抗增殖活性
- 抗菌特性:含有吡唑并嘧啶核心的化合物已显示出对细菌和真菌的有希望的杀生物特性,突出了它们作为新型抗菌剂的潜力 (Youssef 等人,2011)。
- 抗增殖作用:已经合成了一系列吡唑并嘧啶-4-酮衍生物,并显示出对各种人类癌细胞系良好的抗增殖活性,表明它们具有作为抗癌剂的潜力 (Mallesha 等人,2012)。
结核病治疗
- 结核分枝杆菌抑制:已经发现某些具有吡唑并嘧啶结构的苯并呋喃和苯并[d]异噻唑衍生物对结核分枝杆菌有效,表明它们在治疗结核病中的潜力 (Reddy 等人,2014)。
神经炎症成像
- 神经炎症中 IRAK4 酶的成像:合成 N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺作为一种潜在的 PET 示踪剂,突出了其在神经炎症的关键参与者 IRAK4 酶成像中的应用 (Wang 等人,2018)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, a biochemical pathway crucial for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
属性
IUPAC Name |
4-ethyl-2,3-dioxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-2-17-5-6-18(12(21)11(17)20)13(22)16-9-7-14-10-3-4-15-19(10)8-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPIHADDEUJZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。